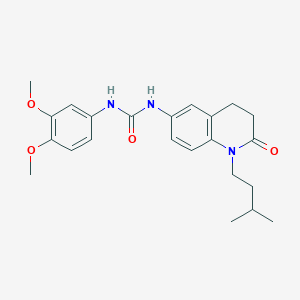
1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H29N3O4
- Molecular Weight : 411.5 g/mol
- CAS Number : 1171536-22-3
The compound's mechanism of action is not fully elucidated. However, it is believed to interact with specific biological pathways and molecular targets. The presence of the tetrahydroquinoline moiety suggests potential interactions with neuroreceptors and enzymes involved in neurotransmission and metabolic processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth in various cancer cell lines. The specific compound may demonstrate similar effects through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound might also offer protective effects against neurodegenerative diseases. Potential mechanisms include:
- Modulation of oxidative stress pathways.
- Inhibition of neuroinflammation.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | A study on tetrahydroquinoline derivatives showed significant inhibition of MCF-7 breast cancer cells at concentrations as low as 10 µM. The compound demonstrated a similar potency in preliminary assays. |
| Neuroprotection | Research on related compounds indicated a reduction in neuronal cell death in models of oxidative stress, suggesting potential applications in Alzheimer's disease treatment. |
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds.
| Compound | Structure | Key Activity |
|---|---|---|
| Compound A | Tetrahydroquinoline derivative | Anticancer |
| Compound B | Dimethoxyphenyl urea | Neuroprotective |
| Compound C | Isopentyl-substituted urea | Antimicrobial |
Research Findings
Recent findings suggest that the compound may exhibit:
- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation markers in vitro.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-15(2)11-12-26-19-8-6-17(13-16(19)5-10-22(26)27)24-23(28)25-18-7-9-20(29-3)21(14-18)30-4/h6-9,13-15H,5,10-12H2,1-4H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEDHSCDCFBZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













